molecular formula C13H12O4 B12053155 Ethyl (E)-2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetate CAS No. 1440545-29-8

Ethyl (E)-2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetate

Cat. No.: B12053155
CAS No.: 1440545-29-8
M. Wt: 232.23 g/mol
InChI Key: YBQXFHKKDZKMKA-JXMROGBWSA-N
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Description

Ethyl (E)-2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetate is an organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a benzofuran core with an ethyl ester group and a methyl substituent, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetate typically involves the condensation of 5-methyl-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the benzofuran ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzofuran ring to a dihydrobenzofuran.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents in the presence of Lewis acids.

Major Products Formed:

    Oxidation: 5-methyl-2-oxobenzofuran-3-carboxylic acid.

    Reduction: Ethyl (E)-2-(5-methyl-2-hydroxybenzofuran-3(2H)-ylidene)acetate.

    Substitution: Various halogenated or nitrated derivatives of the benzofuran ring.

Scientific Research Applications

Ethyl (E)-2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl (E)-2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzofuran core can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl (E)-2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetate can be compared with other benzofuran derivatives such as:

    Ethyl 2-(2-oxobenzofuran-3(2H)-ylidene)acetate: Lacks the methyl substituent, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.

    2-(5-methyl-2-oxobenzofuran-3(2H)-ylidene)acetic acid: The carboxylic acid analog, which may have different pharmacokinetic properties.

This compound stands out due to its unique combination of functional groups, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1440545-29-8

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl (2E)-2-(5-methyl-2-oxo-1-benzofuran-3-ylidene)acetate

InChI

InChI=1S/C13H12O4/c1-3-16-12(14)7-10-9-6-8(2)4-5-11(9)17-13(10)15/h4-7H,3H2,1-2H3/b10-7+

InChI Key

YBQXFHKKDZKMKA-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\C2=C(C=CC(=C2)C)OC1=O

Canonical SMILES

CCOC(=O)C=C1C2=C(C=CC(=C2)C)OC1=O

Origin of Product

United States

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